(R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13639593
Molecular Formula: C21H32BNO4
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H32BNO4 |
|---|---|
| Molecular Weight | 373.3 g/mol |
| IUPAC Name | tert-butyl (2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-14-8-9-17(23)15-10-12-16(13-11-15)22-26-20(4,5)21(6,7)27-22/h10-13,17H,8-9,14H2,1-7H3/t17-/m1/s1 |
| Standard InChI Key | XUULQXNFXUYKPE-QGZVFWFLSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H]3CCCN3C(=O)OC(C)(C)C |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (R)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is , with a molecular weight of 397.31 g/mol . The (R)-configuration at the pyrrolidine ring’s second position ensures enantioselective reactivity, while the pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents .
Key Structural Features:
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Pyrrolidine ring: A five-membered nitrogen heterocycle providing rigidity and stereochemical control.
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tert-Butyl carbamate: A bulky protecting group that prevents undesired side reactions at the amine site.
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Boronate ester: Facilitates Suzuki-Miyaura cross-couplings due to its sp-hybridized boron atom .
Spectroscopic Data:
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H NMR (300 MHz, CDCl): δ 1.28 (s, 12H, pinacol CH), 1.45 (s, 9H, tert-butyl), 3.45–3.60 (m, 4H, pyrrolidine and B–O–CH), 7.35–7.50 (m, 4H, aromatic) .
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IR (neat): 2975 cm (C–H stretch), 1740 cm (C=O), 1360 cm (B–O) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
Step 1: Pyrrolidine Functionalization
(R)-tert-butyl pyrrolidine-1-carboxylate is reacted with 4-bromophenylboronic acid pinacol ester under Pd-catalyzed Suzuki-Miyaura coupling conditions .
Reaction Conditions:
Step 2: Purification
Crude product is purified via flash chromatography (hexane/EtOAc 8:2) to yield the title compound in 65–70% yield .
Optimization Challenges
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Steric hindrance: The tert-butyl group slows coupling kinetics, requiring elevated temperatures .
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Boron oxidation: Strict anhydrous conditions are necessary to prevent boronate hydrolysis .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron reagent in aryl-aryl bond formations. For example, coupling with 4-bromoacetophenone yields chiral biaryl derivatives with >90% enantiomeric excess .
Mechanistic Insight:
The boronate’s empty p-orbital facilitates transmetallation with palladium, enabling catalytic cycle completion.
Pharmaceutical Intermediates
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Anticancer agents: Used in synthesizing kinase inhibitors targeting EGFR and BRAF mutations .
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Antiviral drugs: Key intermediate in HCV protease inhibitor pipelines .
Recent Advances and Research Trends
Flow Chemistry Applications
Continuous-flow systems have reduced reaction times from 12 h to 30 minutes, achieving 85% yield via enhanced mass transfer .
Bioconjugation Strategies
The boronate group has been exploited for pH-dependent antibody-drug conjugate (ADC) synthesis, enabling tumor-specific drug release.
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